molecular formula C30H37Br B13402883 1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene

1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene

Cat. No.: B13402883
M. Wt: 477.5 g/mol
InChI Key: MFRJAVZKQVYXGM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) can be synthesized through controlled dispersion polymerization. The reaction typically involves the polymerization of styrene with the controlled addition of divinylbenzene and 4-bromostyrene. The reaction occurs in a mixture of ethanol with 2-methoxyethanol or 2-ethoxyethanol and is stabilized and initiated by hydroxypropyl cellulose and dibenzoyl peroxide, respectively . The process parameters, such as the velocity of the oil phase, drive frequency, and destabilization amplitude, significantly affect the formation of uniform droplets and the average diameter of the microspheres .

Industrial Production Methods

In industrial settings, the production of poly(styrene-co-4-bromostyrene-co-divinylbenzene) often involves large-scale dispersion polymerization techniques. These methods ensure the production of monodisperse microspheres with uniform properties, which are essential for various applications .

Chemical Reactions Analysis

Types of Reactions

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the 4-bromostyrene units can be substituted with other functional groups.

    Cross-linking Reactions: The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which react with the bromine atoms under mild conditions.

    Cross-linking Reactions: Cross-linking can be achieved using radical initiators such as benzoyl peroxide under elevated temperatures.

Major Products Formed

    Substitution Reactions: The major products include polymers with functionalized side chains, depending on the nucleophile used.

    Cross-linking Reactions: The major products are highly cross-linked polymers with enhanced mechanical strength and stability.

Mechanism of Action

The mechanism of action of poly(styrene-co-4-bromostyrene-co-divinylbenzene) involves its hydrophobic properties and the ability to undergo cross-linking reactions. The bromine atoms in the 4-bromostyrene units can participate in substitution reactions, allowing for the functionalization of the polymer. The divinylbenzene units facilitate cross-linking, enhancing the polymer’s mechanical properties and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Poly(styrene-co-4-bromostyrene-co-divinylbenzene) is unique due to the presence of bromine atoms, which provide additional reactivity for substitution reactions. This allows for the functionalization of the polymer with various nucleophiles, making it versatile for different applications .

Biological Activity

1-Bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene is a complex organic compound that features a bromine atom attached to a benzene ring, which is further substituted with an intricate aliphatic chain. This compound belongs to the class of bromobenzenes, known for their diverse applications in organic synthesis and material science. Although specific biological activity data for this compound is limited, its structural characteristics suggest potential biological interactions.

Structural Characteristics

The molecular structure of this compound can be described as follows:

  • Molecular Formula: C24H35Br
  • Molecular Weight: 405.45 g/mol
  • Key Features:
    • Bromine atom at the para position relative to a phenyl group.
    • A complex aliphatic chain that enhances its chemical reactivity.

Potential Biological Activities

While direct studies on the biological activity of this compound are scarce, brominated compounds generally exhibit various biological effects. Here are some areas where similar compounds have shown activity:

  • Antimicrobial Properties : Many brominated aromatic compounds have been investigated for their ability to inhibit microbial growth. For instance, brominated derivatives have been noted for their enhanced antibacterial properties compared to their chlorinated analogs due to increased electron density .
  • Anti-Cancer Activity : Certain brominated compounds have demonstrated potential anti-cancer properties in various studies. The presence of bromine in the molecular structure may contribute to these effects by influencing cellular pathways involved in cancer progression.
  • Enzyme Inhibition : Brominated compounds are often studied for their potential to act as enzyme inhibitors, which can be crucial in therapeutic applications targeting specific diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar brominated compounds can provide insights into its potential biological activity.

Compound NameStructure CharacteristicsUnique Features
1-Bromo-4-sec-butylbenzeneBromine at para position; sec-butyl substituentLess steric hindrance compared to butan-2-yil
1-Bromo-naphthaleneTwo fused benzene rings with bromine substitutionDifferent electronic properties due to naphthalene structure
1-Bromo-3-methylbenzeneBromine at meta position; methyl substituentSimpler structure with fewer substituents

The complexity of the aliphatic chain and dual phenolic structures in this compound enhances its potential reactivity and application compared to simpler bromobenzenes.

Properties

Molecular Formula

C30H37Br

Molecular Weight

477.5 g/mol

IUPAC Name

1-bromo-4-[2-(4-butan-2-ylphenyl)-6-phenyloctan-4-yl]benzene

InChI

InChI=1S/C30H37Br/c1-5-22(3)25-12-14-26(15-13-25)23(4)20-29(28-16-18-30(31)19-17-28)21-24(6-2)27-10-8-7-9-11-27/h7-19,22-24,29H,5-6,20-21H2,1-4H3

InChI Key

MFRJAVZKQVYXGM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(C)CC(CC(CC)C2=CC=CC=C2)C3=CC=C(C=C3)Br

Origin of Product

United States

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